5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

Aminopeptidase N inhibition Arylaminobenzoate pharmacology Cancer target validation

5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid is a synthetic arylaminobenzoate belonging to the N-substituted anthranilic acid chemotype, with a molecular weight of 289.75 g/mol and an XLogP3 of 4.9. It is a direct structural analog of the well-known chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), where the electron-withdrawing nitro group at the 5-position is replaced by a chloro substituent.

Molecular Formula C16H16ClNO2
Molecular Weight 289.76
CAS No. 1406474-20-1
Cat. No. B2630028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-[(3-phenylpropyl)amino]benzoic acid
CAS1406474-20-1
Molecular FormulaC16H16ClNO2
Molecular Weight289.76
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C16H16ClNO2/c17-13-8-9-15(14(11-13)16(19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2,(H,19,20)
InChIKeyPYVLOOBHYNPWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-[(3-phenylpropyl)amino]benzoic Acid (CAS 1406474-20-1): Structural Features and Procurement-Relevant Identity


5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid is a synthetic arylaminobenzoate belonging to the N-substituted anthranilic acid chemotype, with a molecular weight of 289.75 g/mol and an XLogP3 of 4.9 [1]. It is a direct structural analog of the well-known chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), where the electron-withdrawing nitro group at the 5-position is replaced by a chloro substituent [2]. The compound appears in patent literature as an N-substituted-5-substituted anthranilic acid with potential sortilin-inhibitory activity, relevant to neurodegenerative disease research [3]. Available from commercial suppliers such as Biosynth (catalog GGC47420) for research purposes only .

Why 5-Chloro-2-[(3-phenylpropyl)amino]benzoic Acid Cannot Be Interchanged with NPPB or Other Arylaminobenzoate Analogs Without Quantitative Validation


The arylaminobenzoate scaffold supports diverse pharmacological profiles that are exquisitely sensitive to the substituent at the 5-position. NPPB (5-NO₂) is a potent chloride channel inhibitor (IC₅₀ ≈ 80 nM) but also activates TRPA1 channels and inhibits K⁺ channels, raising concerns about target promiscuity [1]. Replacement of the nitro group with chloro in 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid abolishes the Cl⁻ channel pharmacology while introducing distinct biological activities, including aminopeptidase N inhibition (IC₅₀ = 560 nM) and potential sortilin engagement [2] [3]. Generic substitution based solely on scaffold identity therefore risks selecting a compound that is either inactive or has a completely different target profile than intended for a given experimental system. The quantitative evidence below defines the specific differentiation boundaries that inform scientifically justified selection.

5-Chloro-2-[(3-phenylpropyl)amino]benzoic Acid: Comparator-Anchored Quantitative Differentiation Dimensions


Aminopeptidase N (APN) Inhibition: 5-Chloro Analog vs. NPPB—Complete Pharmacological Divergence at a Single Atom Position

5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 560 nM [1]. In contrast, NPPB (5-nitro analog) has no reported APN inhibitory activity and is instead characterized as a chloride channel blocker with an IC₅₀ of ~80 nM at the short-circuit current in epithelia [2]. The single-atom substitution (Cl vs. NO₂) thus redirects the compound's primary biological target from anion transport to metalloprotease inhibition. This represents a complete pharmacological divergence rather than a potency shift.

Aminopeptidase N inhibition Arylaminobenzoate pharmacology Cancer target validation

HDAC1/2 Counter-Screen: Weak Activity Defines the Selectivity Window vs. Broad-Spectrum HDAC Inhibitors

5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid exhibits negligible inhibition of HDAC1/2 with an IC₅₀ of 100,000 nM (100 µM) in a human HeLa nuclear extract assay [1]. For context, the clinical HDAC inhibitor vorinostat (SAHA) inhibits HDAC1 with an IC₅₀ of ~10 nM [2]. The >10,000-fold difference confirms that the 5-chloro arylaminobenzoate does not engage the HDAC target class, allowing its deployment in cellular assays where HDAC pathway perturbation must be avoided.

HDAC counter-screening Selectivity profiling Epigenetic target validation

Lipophilicity (XLogP3) Comparison: 5-Chloro Analog Offers Different Pharmacokinetic Disposition Predictions vs. NPPB

The computed lipophilicity of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid is XLogP3 = 4.9 [1]. The directly comparable value for NPPB (5-nitro analog) is XLogP3 = 3.7 (PubChem CID 4549) [2]. The ΔXLogP3 of +1.2 log units corresponds to approximately 16-fold higher predicted partition coefficient for the chloro compound, which is consistent with the well-established electron-withdrawing and polarity differences between Cl and NO₂ substituents. This predicts measurably different membrane permeability and tissue distribution behavior.

Physicochemical profiling Lipophilicity ADME prediction

Sortilin Inhibitor Patent Inclusion: Class-Level Evidence for Neurodegenerative Target Engagement Distinct from Ion Channel Pharmacology

The compound falls within the Markush structure of CN-104955456-B, which claims N-substituted-5-substituted anthranilic acids as sortilin inhibitors for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions [1]. This patent-derived activity class is orthogonal to the chloride channel modulation associated with NPPB. While quantitative IC₅₀ data for sortilin are not publicly disclosed for this specific compound, the patent classification provides a scientific rationale for prioritizing it in sortilin-related target validation studies over non-patented analogs lacking this annotation.

Sortilin inhibition Neurodegenerative disease Patent pharmacology

5-Chloro-2-[(3-phenylpropyl)amino]benzoic Acid: Evidence-Backed Research and Industrial Application Scenarios


APN-Focused Cancer Target Validation with Built-In HDAC Selectivity Control

The compound's APN inhibitory activity (IC₅₀ = 560 nM) combined with negligible HDAC1/2 inhibition (IC₅₀ = 100,000 nM) makes it suitable as a chemical probe for aminopeptidase N target validation in oncology models where HDAC-mediated effects must be excluded as confounding variables [1]. This selectivity window is particularly relevant for angiogenesis and metastasis assays where both APN and HDACs are implicated but require orthogonal pharmacological interrogation.

Sortilin-Mediated Neurodegenerative Pathway Studies

Based on its inclusion in patent CN-104955456-B, the compound may serve as a starting point for sortilin inhibitor development in Alzheimer's and Parkinson's disease models [2]. Unlike NPPB, which would introduce chloride channel-related artifacts in neuronal assays, the 5-chloro analog offers a cleaner pharmacological background for sortilin-focused experiments in primary neuronal cultures.

Arylaminobenzoate Structure-Activity Relationship (SAR) Libraries for Pharmacological Target Deconvolution

The systematic comparison of 5-chloro vs. 5-nitro (NPPB) vs. unsubstituted 2-(3-phenylpropylamino)benzoic acid enables target deconvolution studies where the Cl→NO₂ substituent swap redirects activity from chloride channels to APN metalloprotease [1] [3]. Procurement of the 5-chloro compound as part of a focused SAR panel allows research groups to map structure-to-target relationships across the arylaminobenzoate chemotype.

Malaria-Infected Erythrocyte Transport Inhibition Screening Panels

The arylaminobenzoate series, including 5-chloro analogs, has been systematically evaluated for inhibition of Plasmodium falciparum-induced solute transport pathways [3]. The 5-chloro substitution represents a defined point on the SAR continuum for optimizing selectivity between parasite-induced transport and host cell anion transport systems, enabling researchers to build on previously published screening data for this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.